4-[1,3-Benzodioxol-5-yl(methylsulfonyl)amino]butanoic acid
CAS No.: 1858254-97-3
Cat. No.: VC2953938
Molecular Formula: C12H15NO6S
Molecular Weight: 301.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1858254-97-3 |
|---|---|
| Molecular Formula | C12H15NO6S |
| Molecular Weight | 301.32 g/mol |
| IUPAC Name | 4-[1,3-benzodioxol-5-yl(methylsulfonyl)amino]butanoic acid |
| Standard InChI | InChI=1S/C12H15NO6S/c1-20(16,17)13(6-2-3-12(14)15)9-4-5-10-11(7-9)19-8-18-10/h4-5,7H,2-3,6,8H2,1H3,(H,14,15) |
| Standard InChI Key | UXCMWBDHDMBUNV-UHFFFAOYSA-N |
| SMILES | CS(=O)(=O)N(CCCC(=O)O)C1=CC2=C(C=C1)OCO2 |
| Canonical SMILES | CS(=O)(=O)N(CCCC(=O)O)C1=CC2=C(C=C1)OCO2 |
Introduction
4-[1,3-Benzodioxol-5-yl(methylsulfonyl)amino]butanoic acid is a complex organic compound characterized by its unique structural features, including a benzodioxole moiety and a methylsulfonyl group attached to an amino acid backbone. This compound has garnered significant attention in scientific research due to its potential applications in pharmaceuticals and biochemistry.
Key Features:
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Molecular Formula: CHNOS
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Molecular Weight: Approximately 301.31 g/mol
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CAS Number: 1858254-97-3
Typical Reactions:
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Nucleophilic Substitution: The sulfonyl group can undergo nucleophilic substitution reactions.
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Acid-Base Reactions: The carboxylic acid group can participate in acid-base reactions.
Synthesis
The synthesis of 4-[1,3-Benzodioxol-5-yl(methylsulfonyl)amino]butanoic acid typically involves multiple steps, each requiring careful optimization of reaction conditions to maximize yield and purity. The synthesis process often involves the formation of the benzodioxole ring and the introduction of the methylsulfonyl group.
Synthesis Steps:
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Formation of the Benzodioxole Ring: This involves the reaction of catechol with a suitable reagent to form the benzodioxole structure.
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Introduction of the Methylsulfonyl Group: This step typically involves the reaction of the benzodioxole derivative with a methylsulfonyl chloride or a similar reagent.
Potential Applications
4-[1,3-Benzodioxol-5-yl(methylsulfonyl)amino]butanoic acid has potential applications in several fields, including pharmaceuticals and biochemistry. Its unique structural features may enhance its solubility and biological activity compared to structurally similar compounds.
Fields of Application:
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Pharmaceuticals: The compound's interaction with biological targets could be explored for therapeutic development.
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Biochemistry: Its structural features make it a candidate for studying protein-ligand interactions.
Interaction Studies
Interaction studies involving this compound focus on its binding affinity and mechanism of action with various biological targets. Understanding these interactions is crucial for elucidating its pharmacodynamics and therapeutic potential.
Biological Targets:
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Enzymes: The compound may interact with enzymes involved in metabolic pathways.
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Receptors: Potential interactions with receptors could influence signaling pathways.
Comparison with Similar Compounds
Several compounds share structural features with 4-[1,3-Benzodioxol-5-yl(methylsulfonyl)amino]butanoic acid, including:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 4-(1,3-Benzodioxol-5-yl)butanoic acid | 41303-44-0 | Lacks methylsulfonyl group; simpler structure |
| 2-Amino-4-(1,3-benzodioxol-5-yl)butanoic acid | 314105 | Different amino position; potential different activity |
| 4-(1,3-Benzodioxol)-5-carboxylic acid | 127258 | Contains carboxylic acid; different functional profile |
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